molecular formula C22H31ClN6S B12704164 3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate CAS No. 94276-17-2

3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate

Cat. No.: B12704164
CAS No.: 94276-17-2
M. Wt: 447.0 g/mol
InChI Key: NWDJSTAZDMHVEI-UHFFFAOYSA-M
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Description

3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate is a complex organic compound with a molecular formula of C22H31ClN6S. This compound is known for its vibrant color and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate involves multiple steps. The process typically starts with the diazotization of 4-chloroaniline, followed by coupling with N,N-dimethylaniline. The resulting azo compound is then quaternized with methyl iodide to form the quaternary ammonium salt. Finally, the thiocyanate anion is introduced through an ion exchange reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc in acetic acid are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.

    Reduction: The primary products are typically aromatic amines.

    Substitution: Substituted derivatives where the chlorine atom is replaced by another group.

Scientific Research Applications

3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate has several applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.

    Industry: Utilized in the production of colored materials and as a component in certain manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate involves its interaction with molecular targets through its azo and quaternary ammonium groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and interactions with other molecules. The thiocyanate anion also plays a role in the compound’s overall behavior and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium methyl sulphate
  • 3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylbenzenaminium

Uniqueness

Compared to its similar compounds, 3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

94276-17-2

Molecular Formula

C22H31ClN6S

Molecular Weight

447.0 g/mol

IUPAC Name

[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;thiocyanate

InChI

InChI=1S/C21H31ClN5.CHNS/c1-7-26(15-14-25(2)3)18-10-8-17(9-11-18)23-24-21-13-12-19(16-20(21)22)27(4,5)6;2-1-3/h8-13,16H,7,14-15H2,1-6H3;3H/q+1;/p-1

InChI Key

NWDJSTAZDMHVEI-UHFFFAOYSA-M

Canonical SMILES

CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](C)(C)C)Cl.C(#N)[S-]

Origin of Product

United States

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